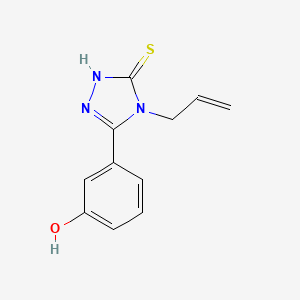

3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol

Vue d'ensemble

Description

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a chemical compound with the molecular formula C11H11N3OS and a molecular weight of 233.29 g/mol It is characterized by the presence of a triazole ring, a phenol group, and an allyl group

Mécanisme D'action

Target of Action

The primary targets of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol are currently unknown . This compound is part of a unique collection of chemicals provided for early discovery researchers

Mode of Action

Triazole derivatives have been reported to have antioxidant properties, which can protect cells against oxidative injury .

Result of Action

It’s worth noting that triazole derivatives have been associated with antioxidant activity, which could potentially mitigate oxidative stress in cells .

Analyse Biochimique

Biochemical Properties

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. The compound’s triazole ring can form hydrogen bonds and coordinate with metal ions, making it a versatile ligand in enzymatic reactions. It has been shown to interact with enzymes such as cytochrome P450, where the nitrogen atoms of the triazole ring bind to the iron in the heme moiety . Additionally, the phenolic group can participate in redox reactions, contributing to the compound’s antioxidant activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell proliferation and survival . Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . The compound’s antioxidant properties help in reducing oxidative stress within cells, thereby protecting them from damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules such as DNA and proteins, altering their function. The triazole ring’s ability to coordinate with metal ions allows it to inhibit or activate enzymes by binding to their active sites . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to the activation of antioxidant defense mechanisms and the inhibition of pro-inflammatory pathways .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings have been studied to understand its long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over time due to oxidation and other chemical reactions . In in vitro studies, prolonged exposure to the compound has been shown to maintain its antioxidant and anti-inflammatory effects, although the extent of these effects may vary depending on the experimental conditions .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects such as reduced inflammation and oxidative stress . At higher doses, it can cause toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s interaction with cellular enzymes and the generation of reactive oxygen species at high concentrations .

Metabolic Pathways

This compound is involved in various metabolic pathways, including those related to antioxidant defense and xenobiotic metabolism. The compound can be metabolized by enzymes such as cytochrome P450, which catalyze its oxidation and conjugation with glutathione . These metabolic reactions help in detoxifying the compound and facilitating its excretion from the body .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion and active transport mechanisms . Once inside the cells, it can bind to proteins such as albumin, which helps in its distribution to different tissues . The phenolic group also allows the compound to localize within cellular membranes, where it can exert its antioxidant effects .

Subcellular Localization

The subcellular localization of this compound is influenced by its chemical structure and interactions with cellular components. The compound can be found in various cellular compartments, including the cytoplasm, mitochondria, and nucleus . Its ability to localize within mitochondria is particularly important for its role in reducing oxidative stress and protecting mitochondrial function . Additionally, the compound can interact with nuclear proteins, influencing gene expression and cellular responses to stress .

Méthodes De Préparation

The synthesis of 3-(4-allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol typically involves the reaction of appropriate precursors under specific conditions. One common method involves the reaction of 4-allyl-5-mercapto-4H-1,2,4-triazole with phenol in the presence of a base . The reaction conditions often include heating and the use of solvents such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Analyse Des Réactions Chimiques

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form disulfides or sulfoxides, depending on the oxidizing agent and conditions.

Reduction: Reduction reactions can convert the compound to its corresponding thiol or other reduced forms.

Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol has several scientific research applications:

Comparaison Avec Des Composés Similaires

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol can be compared with other triazole-based compounds, such as:

2-(5-Mercapto-4H-1,2,4-triazol-3-yl)-phenol: Similar structure but lacks the allyl group, which may affect its reactivity and biological activity.

4-(1,2,3-Thiadiazol-4-yl)phenol: Contains a thiadiazole ring instead of a triazole ring, leading to different chemical properties and applications.

3-(1,3,4-Oxadiazol-2-yl)phenol:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Activité Biologique

3-(4-Allyl-5-mercapto-4H-1,2,4-triazol-3-yl)phenol is a compound of significant interest due to its unique structural properties and potential biological activities. The presence of both the triazole and phenolic functional groups allows this compound to interact with various biological targets, leading to a range of pharmacological effects. This article reviews the biological activity of this compound, focusing on its antioxidant, antibacterial, antifungal, and anticancer properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

Antioxidant Activity

The antioxidant properties of this compound have been evaluated using various assays. For instance, studies have shown that compounds with similar structures exhibit significant free radical scavenging activity. The DPPH and ABTS assays are commonly used to quantify this activity. In comparative studies, derivatives of 5-mercapto triazoles demonstrated IC50 values comparable to ascorbic acid, highlighting their potential as effective antioxidants .

Antibacterial Activity

The antibacterial efficacy of this compound has been assessed against a range of Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits broad-spectrum antibacterial activity. For example:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 μg/mL |

| Staphylococcus aureus | 16 μg/mL |

| Candida albicans | 64 μg/mL |

Molecular docking studies further support these findings by demonstrating high binding affinities to bacterial enzyme targets, suggesting a robust mechanism for its antibacterial action .

Antifungal Activity

Triazole derivatives are well-known for their antifungal properties. The compound has shown promising results against various fungal strains. The mechanism often involves inhibiting ergosterol synthesis in fungal cell membranes. Comparative studies indicate that similar triazole compounds have demonstrated effective antifungal activity with MIC values ranging from 8 to 64 μg/mL against common pathogens like Candida albicans and Aspergillus niger.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. Research indicates that triazole derivatives can induce apoptosis in cancer cells through various pathways. For instance:

| Cancer Cell Line | IC50 Value |

|---|---|

| HeLa (cervical cancer) | 15 μM |

| MCF7 (breast cancer) | 20 μM |

These findings suggest that the compound may interfere with cell proliferation and induce cell death in cancerous cells .

The biological activity of this compound is largely attributed to its ability to form hydrogen bonds and π–π interactions with biological macromolecules. The triazole ring facilitates coordination with metal ions while the phenolic group enhances its interaction with enzymes and receptors.

Case Studies

Several case studies have explored the efficacy of triazole derivatives in clinical settings:

- Antioxidant Efficacy : A study reported that a derivative of this compound showed significant reduction in oxidative stress markers in diabetic rats.

- Antibacterial Trials : Clinical trials demonstrated the effectiveness of triazole-based antibiotics in treating resistant bacterial infections.

- Anticancer Research : Investigations into the use of triazole compounds in combination therapies for breast cancer patients have shown enhanced therapeutic effects compared to standard treatments.

Propriétés

IUPAC Name |

3-(3-hydroxyphenyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3OS/c1-2-6-14-10(12-13-11(14)16)8-4-3-5-9(15)7-8/h2-5,7,15H,1,6H2,(H,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQLMIYHKYNGRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30408959 | |

| Record name | ST060156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26028-74-0 | |

| Record name | NSC305341 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=305341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST060156 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30408959 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.